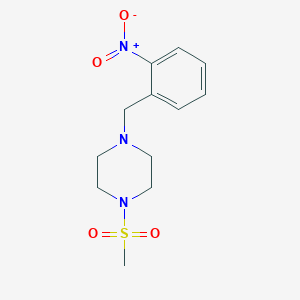
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBP is a piperazine derivative that has been found to exhibit various biological properties, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been shown to inhibit angiogenesis and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been found to exhibit low toxicity in animal models, making it a promising candidate for further study. However, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has several potential future directions for scientific research. It could be further studied for its potential therapeutic applications in various diseases, including cancer and inflammation. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine could also be studied for its mechanism of action and its potential interactions with other signaling pathways. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine could be studied in human clinical trials to determine its safety and efficacy in humans. Overall, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 2-nitrobenzyl chloride with piperazine in the presence of sodium methyl sulfinate. The reaction yields 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine as a yellow crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been shown to have anti-tumor effects by inhibiting angiogenesis and metastasis.
properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)14-8-6-13(7-9-14)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3 |
InChI Key |
FLAHZAYDXMHGPO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)
![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B246011.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)